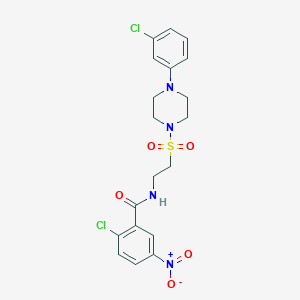
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrobenzamide moiety, and chlorophenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled by coupling the piperazine derivative with the nitrobenzamide moiety, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the chlorophenyl groups.
科学研究应用
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
作用机制
The mechanism of action of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzamide moiety is particularly important for its binding affinity and specificity .
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with similar structural features.
2-substituted chiral piperazines: Compounds with a piperazine ring and various substituents.
Uniqueness
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a piperazine ring and chlorophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific studies .
属性
CAS 编号 |
920479-77-2 |
|---|---|
分子式 |
C19H20Cl2N4O5S |
分子量 |
487.4 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H20Cl2N4O5S/c20-14-2-1-3-15(12-14)23-7-9-24(10-8-23)31(29,30)11-6-22-19(26)17-13-16(25(27)28)4-5-18(17)21/h1-5,12-13H,6-11H2,(H,22,26) |
InChI 键 |
RFQOFNOHUUKCHB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)




![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)

